3,4-Methylenedioxy-beta-nitrostyrene is a chemical compound with the molecular formula and a molecular weight of approximately 193.16 g/mol. It is classified as a nitrostyrene derivative, characterized by the presence of a methylenedioxy group and a nitro group attached to the styrene framework. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions, primarily involving nitroaldol reactions. It is commercially available from chemical suppliers such as Sigma-Aldrich and has been referenced in multiple research studies focusing on its synthesis and applications in medicinal chemistry.
3,4-Methylenedioxy-beta-nitrostyrene falls under the category of organic compounds, specifically nitro compounds and aromatic compounds. Its classification can be further detailed as follows:
The synthesis of 3,4-methylenedioxy-beta-nitrostyrene typically involves the reaction of 3,4-methylenedioxybenzaldehyde with nitromethane or other nitroalkanes in the presence of ammonium acetate and glacial acetic acid. The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography.
The yield of this synthesis can vary; for instance, one reported method yielded approximately 72.5% of pure product with a melting point range of 147 °C to 149 °C .
The molecular structure of 3,4-methylenedioxy-beta-nitrostyrene consists of a benzene ring substituted with a methylenedioxy group and a nitro group at specific positions. The structural representation can be summarized as follows:
3,4-Methylenedioxy-beta-nitrostyrene participates in various chemical reactions typical of nitro compounds, including nucleophilic substitutions and reductions. It can also undergo electrophilic aromatic substitution due to its reactive functional groups.
The mechanism of action for 3,4-methylenedioxy-beta-nitrostyrene as a bioactive compound involves its interaction with biological targets such as tyrosine kinases. It has been identified as an inhibitor of specific kinases like Syk and Src, which play critical roles in cellular signaling pathways.
This inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications.
3,4-Methylenedioxy-beta-nitrostyrene has several scientific uses:
MNS exerts its anti-inflammatory effects by fundamentally disrupting the assembly phase of the NLRP3 inflammasome. Mechanistically, it prevents the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC), a critical adaptor protein required for inflammasome functionality. Upon NLRP3 activation, ASC proteins typically aggregate into large cytoplasmic complexes termed "ASC specks," which serve as platforms for procaspase-1 recruitment and activation. Research demonstrates that MNS treatment effectively blocks this process, as evidenced by immunofluorescence microscopy showing abolished ASC speck formation in macrophages stimulated with NLRP3 agonists like ATP or nigericin [1] [2]. Cross-linking experiments further confirmed that MNS inhibits ASC oligomerization without affecting upstream events such as potassium efflux [1] [5]. This selective disruption of ASC polymerization prevents caspase-1 activation and subsequent interleukin-1β (IL-1β) and IL-18 maturation.
A pivotal biochemical mechanism underlying MNS activity involves its direct inhibition of NLRP3 ATPase function. The NLRP3 protein contains a nucleotide-binding oligomerization domain (NACHT domain), which relies on ATP hydrolysis for conformational changes and subsequent oligomerization. In vitro studies using recombinant NLRP3 protein revealed that MNS administration suppresses ATPase activity in a dose-dependent manner [1] [6]. This inhibition occurs through direct binding of MNS to the NACHT domain, as validated by immunoprecipitation and mass spectrometry analyses [1]. By targeting this enzymatic activity, MNS stabilizes NLRP3 in an inactive conformation, preventing the structural rearrangements necessary for inflammasome complex assembly. This mechanism distinguishes MNS from inhibitors like MCC950, which primarily target NLRP3-NEK7 interactions.
Table 1: Molecular Targets of MNS in NLRP3 Inflammasome Inhibition
Target Domain/Protein | Interaction Consequence | Functional Outcome |
---|---|---|
NLRP3 NACHT domain | Binds and inhibits ATPase activity | Blocks NLRP3 oligomerization |
NLRP3 LRR domain | Modulatory binding | Stabilizes closed conformation |
ASC oligomerization interface | Prevents speck formation | Disrupts caspase-1 recruitment |
Surface PDI | Inhibits isomerase activity | Suppresses integrin activation |
MNS exhibits remarkable specificity for the NLRP3 inflammasome, sparing other inflammasome complexes. Experimental screens using macrophage models demonstrated that MNS does not inhibit activation of the NLRC4 inflammasome (triggered by Salmonella typhimurium infection) or the AIM2 inflammasome (activated by cytosolic poly(dA:dT) [1] [4]. This selectivity was confirmed by measuring IL-1β secretion and caspase-1 cleavage, which remained intact in NLRC4- and AIM2-stimulated cells treated with MNS. Such specificity suggests MNS interacts with structural elements unique to NLRP3, such as its LRR domain or the interface between NACHT and LRR domains, rather than common downstream components like ASC or caspase-1. This contrasts with pan-inflammasome inhibitors (e.g., disulfiram), positioning MNS as a valuable tool for dissecting NLRP3-specific pathologies.
The nitrovinyl (–CH=CH–NO₂) moiety in MNS is indispensable for its biological activity. Structure-activity relationship (SAR) studies compared MNS with structurally analogous compounds lacking this group:
Table 2: Inflammasome Selectivity Profile of MNS
Inflammasome Type | Activator | Effect of MNS on IL-1β Secretion | Molecular Basis |
---|---|---|---|
NLRP3 | ATP, Nigericin, Silica | Complete inhibition | Blocks NACHT ATPase & ASC oligomerization |
NLRC4 | S. typhimurium | No inhibition | No binding to NLRC4 domains |
AIM2 | poly(dA:dT) | No inhibition | No effect on dsDNA sensing |
Although MNS was initially characterized as a Syk kinase inhibitor (IC₅₀ = 2.5 μM), its anti-inflammasome activity operates independently of this pathway. Several lines of evidence establish this dissociation:
Table 3: Impact of Nitrovinyl Group Modifications on MNS Bioactivity
Compound | Nitrovinyl Modification | NLRP3 Inhibition | Syk Inhibition |
---|---|---|---|
MNS (3,4-Methylenedioxy-β-nitrostyrene) | Intact | +++ (IC₅₀ ~5 μM) | ++ (IC₅₀ 2.5 μM) |
3,4-Methylenedioxycinnamic acid | Replaced with –COOH | – | – |
Isosafrole | Replaced with –CH₃ | +/– | +/– |
3,4-Dimethoxy-β-nitrostyrene | Methoxy instead of methylenedioxy | ++ | ++ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7